molecular formula C11H11BrN4O B3197336 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide CAS No. 100467-82-1

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

Cat. No.: B3197336
CAS No.: 100467-82-1
M. Wt: 295.14 g/mol
InChI Key: DPEZLONABFGYJW-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. This molecule features a benzamide core substituted with a bromo group at the 4-position and a 1,2,4-triazole moiety connected via an ethyl linker. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its ability to confer diverse biological activities . Recent scientific literature highlights that structurally related triazole-benzamide compounds are being investigated for their potent anticonvulsant properties . These analogs have demonstrated efficacy in standard animal models such as the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, suggesting potential as novel antiepileptic agents . The mechanism of action for this class of compounds is believed to involve interaction with the GABAergic system. Research on close analogs indicates they may act as binders to the benzodiazepine site of the GABAA receptor, leading to an increase in inhibitory neurotransmitter GABA content in the brain, which accounts for both their anticonvulsant and observed anxiolytic effects . As such, this compound serves as a valuable intermediate or target molecule for researchers exploring new neuropharmacological pathways and developing new therapeutic candidates for neurological disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-[2-(1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c12-10-3-1-9(2-4-10)11(17)14-5-6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEZLONABFGYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzene derivative with the triazole ring through an ethyl chain. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

Scientific Research Applications

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the benzamide moiety can interact with protein receptors, modulating their function. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide and related benzamide derivatives:

Compound Name Molecular Formula Substituent (R Group) Biological Activity/Application Key Structural Features
This compound C₁₁H₁₁BrN₄O 2-(1H-1,2,4-triazol-1-yl)ethyl Not explicitly reported (structural analog to CYP51 inhibitors) Bromine at para position; triazole enhances hydrogen bonding
4-Bromo-N-(2-(1-piperidinyl)ethyl)benzamide C₁₄H₁₉BrN₂O 2-(piperidin-1-yl)ethyl No reported activity Piperidine substituent increases lipophilicity; lacks triazole’s hydrogen-bonding capacity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide C₁₆H₁₄BrN₃O 2-(benzimidazol-2-yl)ethyl No reported activity Benzimidazole moiety offers π-π stacking potential; bulkier than triazole
VU6010608 (mGlu7 NAM) C₁₆H₁₂F₃N₅O₂ 2-(triazol-1-yl)-5-(trifluoromethoxy)phenyl mGlu7 negative allosteric modulator; CNS penetration Trifluoromethoxy group enhances metabolic stability and lipophilicity
R-VNI-triazole (VNT) C₂₅H₁₈Cl₂N₆O₂ 4-(oxadiazol-2-yl)benzamide; dichlorophenyl-triazole CYP51 inhibitor (antifungal target) Oxadiazole and dichlorophenyl groups critical for target binding

Structural and Functional Analysis

  • Triazole vs. Piperidine/Benzimidazole Substitutions: The triazole group in the title compound enables hydrogen bonding with biological targets, a feature absent in piperidine- or benzimidazole-substituted analogs. For example, R-VNI-triazole (VNT), a CYP51 inhibitor, relies on its triazole moiety for binding to the heme cofactor in sterol demethylase enzymes .
  • Bromine Substitution :
    The para-bromo substituent in the title compound and analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) enhances steric and electronic effects. In 4MNB, the nitro and methoxy groups further modulate electron density, influencing crystallization behavior (e.g., two molecules per asymmetric unit) and packing efficiency .

  • For instance, VU6010608’s trifluoromethoxy group improves blood-brain barrier penetration, whereas VNT’s dichlorophenyl and oxadiazole groups are critical for antifungal activity .

Research Findings and Implications

  • Crystallographic Data :
    The title compound’s analog, 4-bromo-N-(2-nitrophenyl)benzamide , crystallizes with two molecules (A and B) per asymmetric unit, highlighting conformational flexibility in the solid state. Bond lengths (e.g., C–Br: ~1.89 Å) and torsion angles align with typical benzamide derivatives .

  • Target Potential: The triazole-ethyl group in the title compound mirrors motifs in antifungal (CYP51) and CNS-targeted (mGlu7) agents, suggesting versatility. However, the absence of additional functional groups (e.g., oxadiazole in VNT) may limit its potency without further optimization .

Biological Activity

4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a bromine atom substituted on a benzene ring, linked to a triazole moiety via an ethyl chain. The presence of the triazole ring is significant as it is known to enhance the biological activity of various compounds.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit promising antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, compounds similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
This compoundModerateHigh

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been extensively studied. In vitro assays conducted on human peripheral blood mononuclear cells (PBMCs) showed that compounds like this compound could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

Cytotoxicity assays reveal that some triazole derivatives exhibit selective toxicity towards cancer cells. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. This indicates their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)5.0Apoptosis induction
MCF7 (Breast Cancer)3.5Cell cycle arrest

Case Studies

Case Study 1: Anti-inflammatory Activity

In a comparative study involving several triazole derivatives, it was observed that this compound exhibited superior anti-inflammatory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This was attributed to its ability to modulate cytokine release more effectively than ibuprofen .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on bacterial strains revealed that the compound had a minimum inhibitory concentration (MIC) comparable to that of established antibiotics. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide, and how can purity be validated?

  • Synthesis : The compound is typically synthesized via multi-step reactions starting with brominated benzoyl chloride and a triazole-containing ethylamine derivative. Amide bond formation is achieved using coupling agents like EDCl/HOBt under inert conditions to prevent oxidation of the triazole moiety .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures is recommended .
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What structural features of this compound influence its reactivity and stability?

  • The bromine atom at the para position enhances electrophilic substitution potential, while the triazole ring participates in hydrogen bonding and π-π stacking interactions, critical for binding biological targets .
  • Stability studies (TGA/DSC) show decomposition above 200°C, with hygroscopicity requiring storage in desiccated environments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Data Validation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., IC₅₀ determination with positive controls like cisplatin for cytotoxicity) .
  • Structural Confirmation : Use X-ray crystallography (SHELX refinement ) to rule out polymorphic variations or stereochemical ambiguities affecting activity .
  • Meta-Analysis : Compare with structurally analogous compounds (e.g., 4-Bromo-N-(pyridinyl)benzamide derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental strategies are recommended for elucidating the mechanism of action in biological systems?

  • Target Identification : Employ affinity chromatography or surface plasmon resonance (SPR) to screen for protein binding partners .
  • Pathway Analysis : Use RNA-seq or proteomics to map downstream effects in treated cell lines, focusing on pathways like apoptosis or kinase signaling .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., cytochrome P450) or receptors .

Q. How can solubility limitations of this compound be overcome for in vivo studies?

  • Formulation : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin-based inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the benzamide moiety, which are cleaved in vivo .

Q. What advanced analytical methods are critical for studying its degradation products?

  • Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze by LC-MS/MS to identify degradation pathways .
  • Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic breakdown in hepatocyte models .

Methodological Considerations

Q. How should researchers design experiments to validate its selectivity for specific biological targets?

  • Competitive Binding Assays : Use fluorescence polarization or isothermal titration calorimetry (ITC) to measure binding affinity against related targets (e.g., triazole-binding enzymes) .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., EGFR mutants) to confirm on-target effects .

Q. What computational tools are most effective for predicting its physicochemical properties?

  • Software : Use Schrödinger’s QikProp for logP, solubility, and bioavailability predictions, or Gaussian for DFT-based electronic property calculations (e.g., HOMO-LUMO gaps) .
  • Machine Learning : Train models on PubChem datasets to predict toxicity or metabolic stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
Reactant of Route 2
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4-Bromo-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.